molecular formula C16H14Cl2O4 B1328843 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid CAS No. 1142201-94-2

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid

Cat. No.: B1328843
CAS No.: 1142201-94-2
M. Wt: 341.2 g/mol
InChI Key: ZUZCCTJGOSZCRR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzyl alcohol with 3-ethoxybenzoic acid under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity .

Chemical Reactions Analysis

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Cholesterol Management

One of the notable applications of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is in the management of cholesterol levels. It has been investigated as a potential cholesteryl ester transfer protein (CETP) inhibitor. CETP inhibitors are crucial in managing conditions like hypercholesterolemia and cardiovascular diseases.

  • Mechanism : The compound enhances the bioavailability of CETP inhibitors by forming solid amorphous dispersions with concentration-enhancing polymers. This method significantly increases the concentration of the active compound in the gastrointestinal tract, thereby improving absorption rates .
  • Clinical Studies : Research indicates that administering this compound can lead to a substantial reduction in LDL cholesterol levels and an increase in HDL cholesterol levels. For instance, one study reported a reduction of LDL cholesterol by at least 15% after ten days of administration .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory potential of this compound. Its structural characteristics suggest it may inhibit pro-inflammatory pathways.

  • Case Studies : Preliminary studies have shown that derivatives of this compound can reduce markers of inflammation in vitro, suggesting potential applications in treating inflammatory diseases .

Biochemical Research

This compound is also utilized in proteomics research. Its biochemical properties allow it to serve as a tool for studying protein interactions and functions.

Proteomics Applications

  • Research Use : The compound is employed to investigate protein-ligand interactions, which are crucial for understanding various biological processes and disease mechanisms .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cholesterol ManagementCETP inhibitor; reduces LDL cholesterol levels
Anti-inflammatory ResearchPotential to inhibit pro-inflammatory pathways
Biochemical ResearchTool for proteomics; studies protein interactions

Mechanism of Action

The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Biological Activity

4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid is a chemical compound with notable biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14Cl2O4C_{16}H_{14}Cl_{2}O_{4}, with a molecular weight of 341.19 g/mol. The compound features a benzoic acid structure with an ethoxy group and a dichlorobenzyl ether moiety, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Preliminary findings suggest that its antibacterial efficacy may be comparable to that of established antimicrobial agents .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
MRSA (ATCC 43300)32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies have shown that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes and receptors. It is believed to exert its effects by binding to these targets, thereby modulating their activity. This modulation can influence various cellular processes, including signal transduction and gene expression .

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Antimicrobial Efficacy : A study conducted on various synthesized derivatives demonstrated that modifications in the dichlorobenzyl moiety significantly enhanced antimicrobial activity against resistant strains .
  • Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in reduced inflammatory markers compared to control groups.

Properties

IUPAC Name

4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O4/c1-2-21-15-8-10(16(19)20)6-7-14(15)22-9-11-12(17)4-3-5-13(11)18/h3-8H,2,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZCCTJGOSZCRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204714
Record name Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-94-2
Record name Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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